molecular formula C20H28N2O3 B2749707 4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide CAS No. 293760-87-9

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide

Cat. No. B2749707
CAS RN: 293760-87-9
M. Wt: 344.455
InChI Key: IFKUVNBLLAVQJO-UHFFFAOYSA-N
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Description

The compound is a derivative of phthalimide . Phthalimide derivatives are a class of compounds that have been synthesized and studied for their potential applications in various fields .


Synthesis Analysis

Phthalimide derivatives can be synthesized from phthalic anhydride and other compounds . For example, N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide and N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .


Molecular Structure Analysis

The molecular structure of these compounds can be elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .

Scientific Research Applications

These applications highlight the versatility and potential impact of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide in scientific research. Keep in mind that ongoing studies may reveal additional applications or refine our understanding of its properties . If you need further details or have other inquiries, feel free to ask! 😊

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-14(2)12-21(13-15(3)4)18(23)10-7-11-22-19(24)16-8-5-6-9-17(16)20(22)25/h5-6,8-9,14-15H,7,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKUVNBLLAVQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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